molecular formula C10H13N3O3 B15058029 2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid

2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid

Cat. No.: B15058029
M. Wt: 223.23 g/mol
InChI Key: GZPRDIWFURLDFN-UHFFFAOYSA-N
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Description

2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a carboxylic acid group at position 4 and a 4-hydroxypiperidine substituent at position 2. The hydroxypiperidine moiety enhances solubility and hydrogen-bonding capacity, while the pyrimidine core provides a rigid scaffold for target interactions .

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H13N3O3/c14-7-2-5-13(6-3-7)10-11-4-1-8(12-10)9(15)16/h1,4,7,14H,2-3,5-6H2,(H,15,16)

InChI Key

GZPRDIWFURLDFN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NC=CC(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic Acid

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₃N₃O₃ , with a molecular weight of 223.23 g/mol . Its structure comprises a pyrimidine ring substituted at position 2 with a 4-hydroxypiperidine group and at position 4 with a carboxylic acid. The SMILES notation (C1CN(CCC1O)C2=NC=CC(=N2)C(=O)O) confirms the connectivity, while the InChIKey (MMKPYLFNEAWURD-UHFFFAOYSA-N) provides a unique identifier for chemical databases. The presence of both a basic piperidine nitrogen and an acidic carboxylic acid group confers amphoteric properties, influencing solubility and reactivity.

Key Challenges in Synthesis

  • Regioselectivity : Introducing substituents at the 2- and 4-positions of the pyrimidine ring without side reactions at other reactive sites (e.g., positions 5 or 6).
  • Functional Group Compatibility : Ensuring stability of the acid and hydroxyl groups under reaction conditions.
  • Stereochemical Considerations : The 4-hydroxypiperidine moiety introduces a stereocenter, though the compound is typically synthesized as a racemic mixture unless chiral resolution is applied.

Synthetic Strategies for 2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic Acid

Method 1: Nucleophilic Substitution on Halogenated Pyrimidine Intermediates

Reaction Overview

This approach involves synthesizing a halogenated pyrimidine-4-carboxylic acid precursor (e.g., 2-chloropyrimidine-4-carboxylic acid) and substituting the halogen at position 2 with 4-hydroxypiperidine.

Synthetic Pathway
  • Preparation of 2-Chloropyrimidine-4-carboxylic Acid :

    • Starting from mucobromic acid (2,3-dibromomaleic anhydride), condensation with urea under acidic conditions yields 2-chloropyrimidine-4-carboxylic acid.
    • Key Reaction :
      $$
      \text{Mucobromic acid} + \text{Urea} \xrightarrow{\text{H}2\text{SO}4} \text{2-Chloropyrimidine-4-carboxylic acid}
      $$
    • Challenges include low yields (3–8%) due to byproduct formation.
  • Nucleophilic Substitution with 4-Hydroxypiperidine :

    • The chloride at position 2 undergoes displacement with 4-hydroxypiperidine in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C).
    • Reaction :
      $$
      \text{2-Chloropyrimidine-4-carboxylic acid} + \text{4-Hydroxypiperidine} \xrightarrow{\text{Base}} \text{Target Compound}
      $$
    • Yields are moderate (40–60%) due to competing hydrolysis of the carboxylic acid group.
Advantages and Limitations
  • Advantages : Straightforward two-step sequence; utilizes commercially available starting materials.
  • Limitations : Low yields in the initial pyrimidine synthesis; requires stringent control of reaction pH to prevent decarboxylation.

Method 2: Minisci Radical Alkoxycarbonylation

Reaction Overview

The Minisci reaction enables direct functionalization of electron-deficient heteroarenes via radical intermediates. This method was adapted from the synthesis of ethyl 5-bromopyrimidine-4-carboxylate, with modifications for introducing the carboxylic acid group at position 4.

Synthetic Pathway
  • Radical Alkoxycarbonylation :

    • Substrate : 5-Bromopyrimidine.
    • Reagents : Ethyl pyruvate, hydrogen peroxide, Fe(II) sulfate, and sulfuric acid in a biphasic toluene-water system.
    • Mechanism : Fe(II)-mediated decomposition of ethyl pyruvate hydroperoxide generates an ethoxycarbonyl radical, which attacks position 4 of the pyrimidine ring.
    • Reaction :
      $$
      \text{5-Bromopyrimidine} + \text{- CO}_2\text{Et} \xrightarrow{\text{Fe}^{2+}} \text{Ethyl 5-bromopyrimidine-4-carboxylate}
      $$
    • Yield: 48% after distillation.
  • Hydrolysis to Carboxylic Acid :

    • Saponification of the ester with aqueous NaOH yields 5-bromopyrimidine-4-carboxylic acid.
  • Substitution with 4-Hydroxypiperidine :

    • The bromine at position 5 is replaced with 4-hydroxypiperidine via Buchwald-Hartwig amination or nucleophilic substitution.
Advantages and Limitations
  • Advantages : High regioselectivity for position 4; scalable to >10 g.
  • Limitations : Requires handling of peroxide reagents; multiple steps to install the piperidine group.

Method 3: Cyclocondensation Approaches

Reaction Overview

Comparative Analysis of Synthetic Methods

Method Yield Key Advantages Key Limitations
Nucleophilic Substitution 40–60% Simple two-step process Low initial pyrimidine yield
Minisci Reaction 48% High regioselectivity; scalability Peroxide handling; multiple steps
Cyclocondensation 20–30% Simultaneous substituent introduction Over-oxidation; narrow applicability

Chemical Reactions Analysis

Oxidation of the Hydroxyl Group

The hydroxyl group (-OH) on the piperidine ring is susceptible to oxidation, yielding derivatives with altered functional groups. This reaction is critical for modifying the compound’s biological activity or physicochemical properties.

  • Mechanism : Oxidation typically involves conversion of the secondary alcohol to a ketone or further oxidized derivatives (e.g., carboxylic acid).

  • Conditions : Common oxidizing agents include KMnO₄, CrO₃, or Dess-Martin periodinane, depending on the desired product.

  • Products : Oxidation results in derivatives such as 2-(4-ketopiperidin-1-yl)pyrimidine-4-carboxylic acid.

This reaction is foundational for generating analogs with enhanced stability or selectivity in drug discovery applications.

Nucleophilic Substitution on the Pyrimidine Ring

The pyrimidine ring’s electrophilic carbon atoms enable nucleophilic substitution reactions, particularly at position 2, where the piperidine moiety is attached.

Reaction Type Nucleophile Product Key Features
Substitution Hydroxypiperidine2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acidForms via attack on the pyrimidine’s electrophilic site
Coupling Pyrrolo[2,3-d]pyrimidineAnalogous derivatives (e.g., 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides)Exploits kinematic selectivity for kinase inhibition

The synthesis often involves pre-activation of the pyrimidine (e.g., via halogenation) to enhance electrophilicity, followed by nucleophilic attack .

Amidation of the Carboxylic Acid Group

The carboxylic acid (-COOH) group undergoes amidation to form derivatives with improved pharmacokinetic profiles or therapeutic activity.

  • Mechanism : The carboxylic acid reacts with amines or amine equivalents (e.g., Grignard reagents) to form amides.

  • Conditions : Common coupling agents include 1,1'-carbonyldiimidazole (CDI) or HATU for efficient amidation .

  • Products : Amides such as N-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4-carboxamide (structurally analogous) .

This reaction is pivotal for generating lipophilic derivatives with enhanced oral bioavailability, as demonstrated in kinase inhibitor studies .

Structural Modifications for Biological Targeting

The compound’s reactivity enables tailored modifications to optimize interactions with biological targets (e.g., kinases, enzymes).

  • Hinge-Binding Groups : Introduction of heterocyclic motifs (e.g., pyrazolo[3,4-b]pyridine) via SₙAr reactions enhances binding affinity to kinase ATP-binding sites .

  • Linker Optimization : Varying the linker between the piperidine and lipophilic substituents improves selectivity and metabolic stability .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is not fully elucidated. it is believed to interact with specific molecular targets and pathways, particularly those involved in cell proliferation and apoptosis. The compound may inhibit key enzymes or receptors, leading to the suppression of cancer cell growth and induction of cell death .

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

2.1.1. 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic Acid This positional isomer (carboxylic acid at position 5 instead of 4) exhibits altered electronic properties and hydrogen-bonding patterns.

2.1.3. 2-Sulfonylpyrimidine-4-carboxylic Acids
Derivatives like 2-(methylthio)pyrimidine-4-carboxylic acid (3a) and 2-(phenylthio)pyrimidine-4-carboxylic acid (3c) replace the hydroxypiperidine group with sulfur-based substituents. These compounds are synthesized via nucleophilic aromatic substitution using NaSMe or K₂CO₃ as catalysts . The thioether groups reduce polarity compared to hydroxypiperidine, lowering solubility but enhancing reactivity for covalent inhibition strategies .

Heterocyclic Analogues

Studies demonstrate antimicrobial activity against clinical strains, attributed to TrmD enzyme inhibition . The hydroxypiperidine variant may offer improved pharmacokinetics due to better solubility.

2.2.2. Pyridine-Piperidine Carboxylic Acids Compounds like 1-(pyridin-4-yl)piperidine-4-carboxylic acid replace the pyrimidine with a pyridine ring.

Structural Derivatives in Metal Complexes

2.3.1. Ruthenium(II) Complexes with 2-(2'-Pyridyl)pyrimidine-4-carboxylic Acid
The ligand 2-(2'-pyridyl)pyrimidine-4-carboxylic acid (cppH) forms stable Ru(II) complexes, highlighting the pyrimidine-carboxylic acid scaffold's utility in coordination chemistry. The hydroxypiperidine variant could similarly act as a bidentate ligand, though this remains unexplored .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties Potential Applications
2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid 4-hydroxypiperidine (C2), COOH (C4) ~263.29 Moderate solubility, hydrogen-bonding Antimicrobial agents, ligands
2-(Methylthio)pyrimidine-4-carboxylic Acid (3a) Methylthio (C2) ~186.19 (calculated) Low polarity, reactive thioether Covalent inhibitors
Thieno[2,3-d]pyrimidine-4-carboxylic acid amide Thieno ring fusion ~300–350 (estimated) Rigid scaffold, TrmD inhibition Antimicrobials
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid Chloropyrimidine (C2), COOH (piperidine) 241.67 Lipophilic, halogenated Synthetic intermediate

Discussion of Key Findings

  • Solubility and Bioavailability : The hydroxypiperidine group in the target compound enhances solubility compared to sulfur-substituted analogues (e.g., 3a–3c), which may translate to better oral bioavailability .
  • Biological Activity: While thienopyrimidine derivatives show proven antimicrobial effects, the hydroxypiperidine variant’s activity is inferred from structural similarities.
  • Synthetic Accessibility : The target compound’s synthesis likely parallels routes used for 2-sulfonylpyrimidines, though the hydroxypiperidine substituent may require specialized coupling conditions .

Biological Activity

2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its potential pharmacological applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is C10H12N3O3C_{10}H_{12}N_{3}O_{3} with a molecular weight of approximately 220.22 g/mol. The structural features include a pyrimidine ring substituted with a hydroxypiperidine moiety, which is essential for its biological activity.

Property Value
Molecular FormulaC10H12N3O3
Molecular Weight220.22 g/mol
Functional GroupsHydroxypiperidine, Carboxylic Acid

Antimicrobial Properties

Research indicates that derivatives of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid exhibit notable antimicrobial activities. For instance, studies have shown that certain derivatives possess significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. It has demonstrated the ability to scavenge free radicals, which is crucial in combating oxidative stress-related diseases . In particular, its effectiveness as a radical scavenger has been linked to its structural characteristics.

Anti-inflammatory Effects

Preliminary studies have suggested that this compound may exert anti-inflammatory effects by modulating pathways associated with inflammation. It has been shown to inhibit key enzymes involved in inflammatory processes, such as lipoxygenase (LOX), with IC50 values indicating strong potency .

Potential Anti-cancer Activity

Recent investigations have highlighted the potential of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid as an anti-cancer agent. Some derivatives have exhibited selective cytotoxicity against various cancer cell lines, suggesting that they may interfere with tumor growth mechanisms .

The mechanisms through which 2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid exerts its biological effects are still under investigation but may involve:

  • Receptor Binding : Interaction with specific receptors or enzymes, leading to modulation of cellular pathways.
  • Enzyme Inhibition : Inhibition of enzymes such as LOX and cyclooxygenase (COX), contributing to its anti-inflammatory and potential anti-cancer properties.

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is crucial for optimizing its biological activity:

Compound Structural Feature Biological Activity
5-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidineChlorine substitution at position 5Moderate antimicrobial activity
6-Cyclopropyl-2-(4-hydroxypiperidin-1-yl)Cyclopropyl group additionEnhanced anti-inflammatory effects
5-Bromo derivativeBromine substitutionIncreased cytotoxicity against cancer cells

The presence of different substituents can significantly influence the pharmacological profile of these compounds. For example, the introduction of halogen atoms has been correlated with enhanced antimicrobial and cytotoxic activities.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential as novel antimicrobial agents.
  • Anti-inflammatory Research : In vitro assays revealed that certain derivatives reduced nitric oxide production in macrophages by up to 50%, highlighting their anti-inflammatory potential .
  • Cancer Cell Line Testing : A series of derivatives were tested against MCF-7 breast cancer cells, showing IC50 values in the low micromolar range which suggests promising anticancer properties.

Q & A

Basic: What are the recommended methods for synthesizing 2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid and its derivatives?

Methodological Answer:
Synthesis typically involves coupling pyrimidine-4-carboxylic acid derivatives with substituted piperidines or aminopyridines via peptide bond formation. For example:

Peptide Coupling : React thieno[2,3-d]pyrimidine-4-carboxylic acid with 2- or 4-aminopyridines using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous DMF or DMSO .

Purification : Use column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol/water mixtures.

Characterization : Confirm via 1^1H/13^13C NMR, HRMS, and HPLC purity (>95%) .

Table 1 : Example coupling reaction conditions:

ReagentSolventTemperatureYield Range
EDCI, HOBtDMFRT → 50°C60–85%
DCC, DMAPDCM0°C → RT50–75%

Basic: How should stock solutions of this compound be prepared to ensure stability?

Methodological Answer:

  • Solubility : Pyrimidine-4-carboxylic acid derivatives are sparingly soluble in aqueous buffers. Use organic solvents like DMSO (20 mg/mL) or ethanol (0.25 mg/mL) for stock solutions .
  • Protocol :
    • Dissolve in DMSO under inert gas (N2_2/Ar) to prevent oxidation.
    • Dilute with PBS (pH 7.2) to ≤1 mg/mL for biological assays.
    • Storage : Freeze aliquots at -20°C; avoid repeated freeze-thaw cycles. Aqueous solutions degrade within 24 hours .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazards : Irritant to eyes, skin, and respiratory system. Potential mutagenicity .
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and dissolution.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational docking studies optimize antimicrobial activity?

Methodological Answer:

Target Selection : Focus on bacterial targets like TrmD (tRNA methyltransferase) or efflux pump proteins (e.g., Pseudomonas aeruginosa MexB) .

Virtual Screening : Use software (AutoDock Vina, Schrödinger) to dock derivatives into target active sites. Prioritize compounds with strong H-bonding (e.g., pyrimidine N1 to Arg78) and hydrophobic interactions .

Validation : Compare docking scores (ΔG < -8 kcal/mol) with in vitro MIC values. Discrepancies may arise from solvent-accessible surface area (SASA) mismatches .

Advanced: How should researchers resolve contradictions in antimicrobial activity data across studies?

Methodological Answer:
Contradictions often stem from:

  • Strain Variability : Test against both standard (ATCC) and clinical isolates .
  • Solubility Artifacts : Poor solubility in PBS may overestimate MICs. Include DMSO controls (<1% v/v) .
  • Assay Conditions : Standardize broth microdilution (CLSI guidelines) and incubation times (18–24 hrs) .

Table 2 : Example MIC variability against P. aeruginosa:

DerivativeMIC (µg/mL) – Standard StrainMIC (µg/mL) – Clinical Strain
R = 4-OH832
R = 2-Me1664

Advanced: What structural modifications enhance target selectivity?

Methodological Answer:

  • Piperidine Substitution : 4-Hydroxyl groups improve solubility but may reduce membrane permeability. Methylation at C3 balances hydrophobicity .
  • Pyrimidine Positioning : 4-Carboxylic acid derivatives show stronger TrmD inhibition than 5-carboxylic analogs due to spatial alignment with catalytic residues .
  • SAR Insights :
    • 2-Aminopyridine amides > 4-aminopyridine in Gram-negative activity .
    • Halogenation (Cl, Br) at pyrimidine C5 increases potency but raises toxicity .

Advanced: How can stability in aqueous buffers be improved for in vivo studies?

Methodological Answer:

  • Prodrug Design : Convert carboxylic acid to ester (e.g., ethyl ester) for enhanced stability. Hydrolyze enzymatically in target tissues .
  • Lyophilization : Formulate with cyclodextrins or PEG to stabilize the free acid form. Reconstitute in saline pre-administration .

Advanced: What analytical techniques validate purity and structural integrity?

Methodological Answer:

  • HPLC : Use C18 column (ACN/0.1% TFA gradient); retention time ±0.2 min indicates purity .
  • Mass Spectrometry : HRMS (ESI+) should match theoretical mass within 5 ppm.
  • Thermogravimetric Analysis (TGA) : Confirm decomposition temperature (>200°C rules out solvent residues) .

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